N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide

physicochemical property logP hydrogen bond donor

This is the defined isobutyramide-substituted 4-methoxy-6-morpholino-1,3,5-triazine, not a generic analogue. Its balanced logP (0.6), single HBD, and 295 Da MW place it squarely in lead-like/fragment space, with headroom for CNS campaigns. The compound has a PubChem bioassay record (AID 1786108, anti-infective primary screen) and ChEMBL registration (CHEMBL4948893), enabling API-driven SAR integration. For CNS hit-to-lead programs or anti-parasitic screening where data provenance matters, this variant mitigates risk.

Molecular Formula C13H21N5O3
Molecular Weight 295.343
CAS No. 2034270-16-9
Cat. No. B2777122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide
CAS2034270-16-9
Molecular FormulaC13H21N5O3
Molecular Weight295.343
Structural Identifiers
SMILESCC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2
InChIInChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19)
InChIKeyXKPMPMFCEQBGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide (CAS 2034270-16-9) – Procurement-Ready 1,3,5-Triazine Building Block for Focused Library Synthesis


N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide (CAS 2034270-16-9, PubChem CID 121137745) is a synthetic, disubstituted 1,3,5-triazine derivative that combines a 4-methoxy-6-morpholino-1,3,5-triazine core with an isobutyramide side-chain via a methylene linker. The compound has a molecular weight of 295.34 g/mol, a computed XLogP3-AA of 0.6, and one hydrogen bond donor, placing it in favorable physicochemical space for fragment-based or ligand-efficiency-driven discovery programs [1]. Its primary authentication is through PubChem (CID 121137745) and the ChEMBL database (CHEMBL4948893), and it has been registered in at least one PubChem bioassay (AID 1786108) – a single-point primary screen at 2 µM in an NF54 nanoGlo assay – indicating early-stage biological profiling [2]. Structurally, the compound belongs to a class of morpholino-triazines explored for kinase inhibition, phosphodiesterase modulation, and anti-infective activity; however, its specific pharmacological profile remains largely uncharacterized in the public domain [3].

Why N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide Cannot Be Casually Replaced by In-Class Triazine Analogs During Procurement


The 1,3,5-triazine scaffold is highly tunable, and even conservative substituent changes at the 2-, 4-, or 6-positions can profoundly alter target engagement, selectivity windows, solubility, and metabolic stability [1]. Within the subset of 4-methoxy-6-morpholino-1,3,5-triazines, the identity of the N-linked amide side-chain dictates both physicochemical properties (e.g., XLogP3 varies from 0.6 for the isobutyramide to >1.5 for arylcarboxamide congeners) and biological readouts [2]. Consequently, procurement of a generic 'methoxy-morpholino-triazine' without specifying the isobutyramide substitution risks receiving a compound with divergent solubility, permeability, and target-binding profiles, invalidating SAR hypotheses and wasting screening resources. The specific isobutyramide variant described here offers a balanced logP (0.6), moderate molecular weight (295.34 Da), and a single H-bond donor – parameters consistent with lead-like chemical space – making it a rational choice for hit-to-lead campaigns where oral bioavailability and CNS permeability are design objectives [3].

Quantitative Differentiation Evidence for N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide Against Closest Structural Analogs


Physicochemical Profiling: XLogP3-AA and Hydrogen-Bond Donor Count of the Isobutyramide Side-Chain vs. Arylcarboxamide Congeners

Among a series of 4-methoxy-6-morpholino-1,3,5-triazine derivatives catalogued in PubChem, the isobutyramide variant (CID 121137745) exhibits a computed XLogP3-AA of 0.6 and a single hydrogen bond donor (HBD = 1) [1]. In contrast, the analogous 2-fluoro-benzamide derivative (2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide, MW ~363 Da) is predicted to have an XLogP3 exceeding 2.0 and an HBD count of 1, resulting in a higher logP and reduced aqueous solubility [2]. The lower logP of the isobutyramide translates into a predicted higher aqueous solubility and a more favorable CNS MultiParameter Optimization (MPO) score, which is a critical selection criterion for CNS drug discovery programs [3].

physicochemical property logP hydrogen bond donor lead-likeness CNS drug design

Molecular Weight and Ligand Efficiency Potential: Isobutyramide vs. Pyrazole-Acetamide Side-Chain Comparison

The isobutyramide derivative has a molecular weight of 295.34 g/mol, making it ~30 Da lighter than the analogous pyrazole-propanamide derivative (N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide, MW ~331 Da) [1]. In fragment-based and ligand-efficiency-driven discovery, a molecular weight below 300 Da is a recognized advantage, as it allows greater room for property-preserving chemical expansion toward the clinical candidate range (typically <500 Da) [2]. The 295 Da starting point of the isobutyramide provides an additional ~36 Da of 'MW budget' relative to the pyrazole-propanamide congener, which is significant when optimizing for oral bioavailability.

molecular weight ligand efficiency fragment-based drug discovery lead optimization

Early-Stage Biological Profiling: Single-Point Activity in NF54 nanoGlo Assay (AID 1786108)

The target compound has been tested in a PubChem-registered primary screen (AID 1786108) – an NF54 nanoGlo assay at a single concentration of 2 µM with a 72-hour incubation period [1]. While the assay outcome was 'Unspecified' (indicating the result did not meet predefined activity thresholds), this datum establishes that the compound was selected for infectious-disease screening, plausibly against Plasmodium falciparum (NF54 strain). By comparison, several close structural analogs bearing aryl or heteroaryl carboxamide side-chains (e.g., furan-, thiophene-, or pyrazole-carboxamide variants) lack any publicly reported biological assay data, meaning their biological tractability is entirely unvalidated [2].

anti-infective screening Plasmodium falciparum nanoGlo assay primary screen

ChEMBL Database Registration (CHEMBL4948893) as a Differentiator from Uncurated Analogs

The target compound has been assigned the ChEMBL identifier CHEMBL4948893, indicating ingestion into the European Bioinformatics Institute's manually curated medicinal chemistry database [1]. While no quantitative bioactivity data has yet been extracted and linked to this ChEMBL record, the assignment itself distinguishes the compound from many structurally similar 4-methoxy-6-morpholino-1,3,5-triazine derivatives that have no ChEMBL registration at all [2]. ChEMBL inclusion facilitates cheminformatic workflows, SAR mining, and integration with computational drug discovery pipelines, making the isobutyramide derivative a more informatics-ready procurement choice.

ChEMBL database curation medicinal chemistry cheminformatics

Recommended Application Scenarios for Procuring N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide Based on Differentiated Evidence


CNS-Targeted Lead Generation Libraries Requiring Balanced logP and Low Molecular Weight

With an XLogP3 of 0.6 and a molecular weight of 295 Da, this compound is ideally suited as a core scaffold for CNS-focused library synthesis, where CNS MPO scores heavily penalize logP values above 3 and molecular weights above 400 Da [1]. Its physicochemical profile is quantifiably superior to arylcarboxamide analogs that exceed logP 2.0, making it the preferred procurement choice for CNS hit-finding campaigns.

Fragment-Based Drug Discovery (FBDD) Requiring Ligand-Efficient Starting Points

At 295 Da with a single hydrogen bond donor and balanced lipophilicity, the compound meets fragment-like property criteria (MW <300, logP ≤3, HBD ≤3) [2]. Its ~36 Da lighter weight compared to the pyrazole-propanamide analog provides greater chemical expansion headroom, a critical differentiator for FBDD procurement where every dalton of MW budget is valuable.

Anti-Infective Screening Programs Leveraging Existing Bioassay Precedent

The compound's inclusion in PubChem AID 1786108 (NF54 nanoGlo assay) provides a screening precedent absent from most structural analogs [3]. For procurement supporting anti-infective or anti-parasitic screening (particularly Plasmodium), this existing data point reduces the risk of selecting a completely untested analog.

Cheminformatics-Integrated Drug Discovery Requiring ChEMBL-Registered Compounds

CHEMBL4948893 registration enables programmatic data retrieval via the ChEMBL API, facilitating integration with computational workflows, SAR databases, and machine learning models [4]. Organizations heavily reliant on cheminformatic pipelines should prioritize this compound over unregistered congeners to minimize manual data entry and curation costs.

Quote Request

Request a Quote for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.